molecular formula C18H26O2 B14520442 9-Methyl-2-phenyl-6-(propan-2-yl)-1,4-dioxaspiro[4.5]decane CAS No. 62674-04-8

9-Methyl-2-phenyl-6-(propan-2-yl)-1,4-dioxaspiro[4.5]decane

Cat. No.: B14520442
CAS No.: 62674-04-8
M. Wt: 274.4 g/mol
InChI Key: LAVHVJMTAQCWGL-UHFFFAOYSA-N
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Description

9-Methyl-2-phenyl-6-(propan-2-yl)-1,4-dioxaspiro[4.5]decane is a spiroacetal compound characterized by its unique bicyclic structure. Spiroacetals are known for their presence in various natural products and their significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-2-phenyl-6-(propan-2-yl)-1,4-dioxaspiro[4.5]decane typically involves the formation of the spiroacetal ring system. One common method includes the acid-catalyzed cyclization of appropriate diols or hydroxy ketones. The reaction conditions often involve the use of strong acids like sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of spiroacetals, including this compound, may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-2-phenyl-6-(propan-2-yl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted spiroacetals, depending on the reaction conditions and reagents used .

Scientific Research Applications

9-Methyl-2-phenyl-6-(propan-2-yl)-1,4-dioxaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methyl-2-phenyl-6-(propan-2-yl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The spiroacetal structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methyl-2-phenyl-6-(propan-2-yl)-1,4-dioxaspiro[4.5]decane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62674-04-8

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

9-methyl-3-phenyl-6-propan-2-yl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C18H26O2/c1-13(2)16-10-9-14(3)11-18(16)19-12-17(20-18)15-7-5-4-6-8-15/h4-8,13-14,16-17H,9-12H2,1-3H3

InChI Key

LAVHVJMTAQCWGL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2(C1)OCC(O2)C3=CC=CC=C3)C(C)C

Origin of Product

United States

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